2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol
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Overview
Description
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol is an organic compound that features a pyrrolidine ring substituted with a dimethylamino group and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution reactions, often using dimethylamine as the nucleophile.
Attachment of the Ethanol Moiety: The ethanol group is typically introduced through a reaction with ethylene oxide or a similar reagent.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrrolidine ring or the ethanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield aldehydes or acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is studied for its potential effects on neurotransmitter systems and its role in modulating biological pathways.
Industrial Applications: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism by which 2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol exerts its effects involves interaction with molecular targets such as receptors and enzymes. The dimethylamino group can interact with neurotransmitter receptors, potentially modulating their activity. The ethanol moiety may also play a role in the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Dimethylamino-pyrrolidin-1-yl)-methanol: Similar structure but with a methanol group instead of ethanol.
2-(3-Dimethylamino-pyrrolidin-1-yl)-propanol: Contains a propanol group, offering different chemical properties.
Uniqueness
2-(3-Dimethylamino-pyrrolidin-1-yl)-ethanol is unique due to its specific combination of a pyrrolidine ring, dimethylamino group, and ethanol moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
2-[3-(dimethylamino)pyrrolidin-1-yl]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-9(2)8-3-4-10(7-8)5-6-11/h8,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFYAICRMZYZPMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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